molecular formula C15H12Br2FNO2 B341796 5,6-dibromo-2-(4-fluorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

5,6-dibromo-2-(4-fluorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B341796
M. Wt: 417.07 g/mol
InChI Key: KNGOOYFGULOOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dibromo-2-(4-fluorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C15H12Br2FNO2 and a molecular weight of 417.07 g/mol. This compound is characterized by the presence of bromine, fluorine, and a methanoisoindole structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5,6-dibromo-2-(4-fluorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5,6-dibromo-2-(4-fluorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-dibromo-2-(4-fluorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-dibromo-2-(4-fluorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

5,6-dibromo-2-(4-fluorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds such as:

    4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole: This compound shares the dibromo and difluoro functional groups but differs in its overall structure and applications.

    1,4-dibromo-2,5-dihydroxybenzene: Another brominated compound with different functional groups and properties.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methanoisoindole structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H12Br2FNO2

Molecular Weight

417.07 g/mol

IUPAC Name

8,9-dibromo-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H12Br2FNO2/c16-12-8-5-9(13(12)17)11-10(8)14(20)19(15(11)21)7-3-1-6(18)2-4-7/h1-4,8-13H,5H2

InChI Key

KNGOOYFGULOOHX-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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